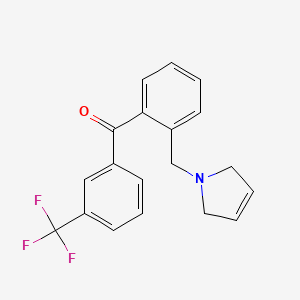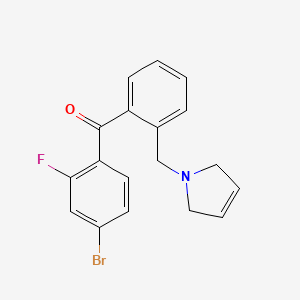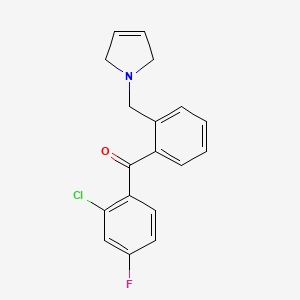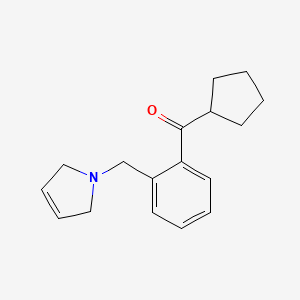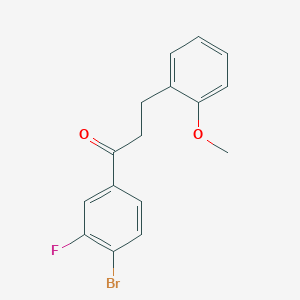
4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the synthesis and analysis of similar bromo-fluoro substituted propiophenones. For instance, the synthesis of complex radiopharmaceuticals and the characterization of bromo-substituted phenols are topics covered in these papers .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simpler bromo- or fluoro-substituted aromatic compounds. For example, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is achieved through a nucleophilic labeling method, which could be a relevant technique for introducing fluorine into similar compounds . Additionally, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from a bromo-dimethoxyphenyl precursor demonstrates the use of bromination and demethylation steps that could be applicable to the synthesis of "4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone" .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using spectroscopic techniques such as FT-IR, UV-Vis, and NMR, as well as single-crystal X-ray diffraction . These methods allow for the determination of the molecular geometry, intermolecular contacts, and the conformation of the molecules in the solid state. Density functional theory (DFT) calculations can also provide insights into the electronic structure and predict properties such as molecular electrostatic potential and reactivity parameters .
Chemical Reactions Analysis
The chemical reactivity of bromo- and fluoro-substituted compounds can be quite diverse. For instance, the Ullmann coupling reaction is used to synthesize 4-Fluoro-3-phenoxytoluene, which suggests that similar coupling reactions might be employed to create the ether linkage in "4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone" . Intramolecular cyclization reactions, as seen in the formation of 3-fluoro-4-hydroxycoumarin from ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone, are also relevant for understanding the potential reactivity of the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted aromatic compounds can be inferred from their molecular structure and the nature of their substituents. For example, the presence of halogen atoms can significantly affect the compound's boiling point, solubility, and density. The electronic effects of the substituents can also influence the acidity and basicity of the phenolic hydroxyl groups, as well as the compound's overall reactivity and stability .
Scientific Research Applications
Pharmaceutical Chemistry Applications :
- Gevorgyan et al. (1989) explored the synthesis and biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, focusing on their local anesthetic and antiinflammatory activities. This research contributes to understanding the potential medical applications of derivatives of 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone (Gevorgyan et al., 1989).
Polymer Science Applications :
- Kharas et al. (2016) and Hussain et al. (2019) investigated novel copolymers of styrene with various ring-disubstituted propiophenones, including derivatives of 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone. These studies contribute to the development of new materials with potential applications in various industries (Kharas et al., 2016); (Hussain et al., 2019).
Applications in Organic Chemistry :
- Zhao et al. (2004) extracted and characterized bromophenol derivatives from the red alga Rhodomela confervoides. This study illustrates the potential of natural sources for deriving compounds related to 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone, which can be used in various chemical processes (Zhao et al., 2004).
Chemical Analysis and Synthesis Techniques :
- The synthesis and analysis techniques for compounds related to 4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone are explored in various studies. These include methods for synthesizing novel halogen and alkoxy derivatives, as well as techniques for characterizing these compounds using advanced spectroscopic methods.
properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMHRCOMYEVHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644184 |
Source


|
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3'-fluoro-3-(2-methoxyphenyl)propiophenone | |
CAS RN |
898770-12-2 |
Source


|
| Record name | 1-Propanone, 1-(4-bromo-3-fluorophenyl)-3-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

